N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide

Description

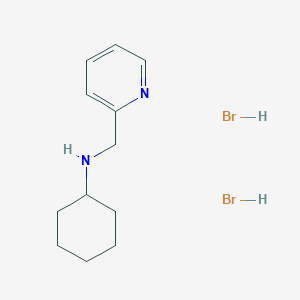

N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide is a secondary amine salt characterized by a cyclohexanamine backbone substituted with a 2-pyridinylmethyl group. The dihydrobromide salt enhances its water solubility and crystallinity, making it suitable for pharmaceutical and chemical research applications.

Properties

CAS No. |

436099-92-2 |

|---|---|

Molecular Formula |

C14H20N2O4 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

oxalic acid;N-(pyridin-2-ylmethyl)cyclohexanamine |

InChI |

InChI=1S/C12H18N2.C2H2O4/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13-12;3-1(4)2(5)6/h4-5,8-9,11,14H,1-3,6-7,10H2;(H,3,4)(H,5,6) |

InChI Key |

YJBUKUUFOOHXSD-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NCC2=CC=CC=N2.Br.Br |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=CC=N2.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Biological Activity

N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its unique structure, which includes a cyclohexanamine core substituted with a pyridinylmethyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C12H16Br2N2 |

| Molecular Weight | 320.18 g/mol |

| Structural Features | Cyclohexane ring, pyridine ring |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

- Receptor Binding : The compound has been shown to bind to neurotransmitter receptors, influencing neurotransmission and potentially modulating mood and cognitive functions.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity. In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in conditions characterized by chronic inflammation.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the effectiveness of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

-

Inflammation Model :

- In a model of induced inflammation using lipopolysaccharides (LPS), treatment with the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels compared to control groups, highlighting its anti-inflammatory capabilities .

-

Neuropharmacological Assessment :

- A neuropharmacological study assessed the effects of the compound on anxiety-like behaviors in rodent models. Results indicated a reduction in anxiety-related behaviors, suggesting potential applications in treating anxiety disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Benzyl/Cycloalkyl Amines

Key Compounds:

- N-(5-bromo-2-methoxybenzyl)cyclopentanamine hydrobromide (): Features a bromo-methoxybenzyl substituent on a cyclopentane ring. The bromine atom increases molecular weight (MW: ~384.3 g/mol) and may enhance lipophilicity compared to the pyridinylmethyl group in the target compound.

- (1,3-benzodioxol-5-ylmethyl)(2-pyridinylmethyl)amine dihydrobromide (): Combines benzodioxolyl and pyridinylmethyl groups. The benzodioxole ring could improve metabolic stability but reduce solubility relative to the cyclohexane backbone .

Data Table 1: Substituent Impact on Properties

Pharmacological Analogues: Sigma Receptor Ligands

Compounds like BD 1008 and BD 1047 () share the dihydrobromide salt form but differ in amine structure. BD 1008 incorporates a 3,4-dichlorophenyl group and pyrrolidinyl side chain, which are associated with sigma-1 receptor antagonism. In contrast, the target compound’s pyridinyl group may favor interactions with nicotinic acetylcholine receptors due to its aromatic nitrogen .

Stereochemical and Conformational Analysis

Studies on N-(1-phenylethyl)cyclohexanamine derivatives () reveal that bulky substituents (e.g., phenyl, naphthyl) induce distinct conformational preferences in the cyclohexane ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.